Lithium 5-oxo-L-prolinate

Solid-state chemistry Coordination polymer topology Alkali metal pyroglutamates

Sourcing the incorrect stereoisomer can confound preclinical neuropsychiatric studies. Lithium 5-oxo-L-prolinate (CAS 38609-04-0) is the stoichiometric L-enantiomer, essential for matching endogenous metabolic pathways. - Guarantees compatibility with SLC16A1/MCT1 transporters, unlike the DL-racemate. - Its unique 1D double-strand crystal lattice directly influences dissolution kinetics for controlled-release formulations. - Delivers both the neuroprotective lithium cation and the endogenous 5-oxo-L-proline precursor in a single salt.

Molecular Formula C5H6LiNO3
Molecular Weight 135.1 g/mol
CAS No. 38609-04-0
Cat. No. B15177443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 5-oxo-L-prolinate
CAS38609-04-0
Molecular FormulaC5H6LiNO3
Molecular Weight135.1 g/mol
Structural Identifiers
SMILES[Li+].C1CC(=O)NC1C(=O)[O-]
InChIInChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
InChIKeyLZDHMHVINGARJX-DFWYDOINSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 5-Oxo-L-Prolinate: Compound Identity and Procurement


Lithium 5-oxo-L-prolinate (CAS 38609-04-0), also referred to as lithium L-pyroglutamate or lithium (2S)-5-oxopyrrolidine-2-carboxylate, is the stoichiometric lithium salt of the naturally occurring L-enantiomer of 5-oxoproline (pyroglutamic acid) . The compound has the molecular formula C₅H₆LiNO₃ and a molecular weight of 135.05 g/mol . It belongs to the class of alkali-metal 5-oxoprolinates, a series whose solid-state structures have been systematically characterized by single-crystal X-ray diffraction [1]. The compound is referenced in patent literature as a candidate lithium salt for neuropsychiatric and neurodegenerative indications, where the identity of the counter-anion is proposed to modulate pharmacokinetic behavior relative to conventional inorganic lithium salts [2].

Chiral L-enantiomer Matches endogenous 5-oxoprolinase and SLC16A1/MCT1 transport, enabling stereospecific γ-glutamyl cycle studies.
1D chain architecture Distinct dissolution and handling properties versus 3D Na/K networks; defined by tetrahedral Li coordination.
Organic anion lithium salt Falls within a physicochemical space that supports brain exposure model interpretation relative to inorganic lithium salts.

Why Generic Substitution Fails for This Salt


Lithium 5-oxo-L-prolinate occupies a narrow intersection of two critical variables—the lithium cation and the chiral L-5-oxoprolinate anion—that jointly determine solid-state architecture, solution behavior, and biological recognition. The lithium salt crystallizes as a one-dimensional double-strand chain polymer with tetrahedrally coordinated Li⁺ centers, whereas the sodium analog forms a three-dimensional coordination network and the potassium analog adopts a layer structure [1]. These topological differences arise directly from the ionic radius and charge density of the cation and dictate bulk properties such as dissolution kinetics and hygroscopicity [2]. Furthermore, the L-enantiomer is the substrate for 5-oxoprolinase in the γ-glutamyl cycle, while the racemic DL form (CAS 38609-03-9) contains 50% D-enantiomer that may not be recognized by this enzyme [3]. Simple replacement with lithium carbonate, sodium 5-oxo-L-prolinate, or lithium 5-oxo-DL-prolinate therefore alters at least one functionally significant parameter.

Cation mismatch: Li₂CO₃ vs. Li 5-oxo-L-prolinate

Replacing the organic L-pyroglutamate anion with inorganic carbonate removes the transporter recognition motif and the 1D chain topology, potentially altering brain exposure kinetics and solid-state handling.

Network topology shift: Na or K 5-oxo-L-prolinate

Sodium (3D network) and potassium (2D layer) analogs differ in coordination architecture, which may lead to unpredictable dissolution, milling, and hygroscopicity profiles compared to the lithium 1D chain.

Stereochemical substitution: DL racemate

Using the racemic DL form (CAS 38609-03-9) introduces 50% D-enantiomer that is not a substrate for 5-oxoprolinase, limiting applicability in γ-glutamyl cycle and transporter studies that require the L-form.

Differentiation Evidence vs. Closest Analogs


Crystal Architecture: 1D Chain (Li) vs. 3D Network (Na)

The lithium hydrogen bis-L-pyroglutamate [Li(L-pGlu)(L-pGluH)] crystallizes as a one-dimensional chain structure in which lithium atoms are arranged in double strands bridged exclusively by carboxylate groups of the deprotonated L-pGlu⁻ ligands, while the neutral L-pGluH ligands coordinate only through amide oxygen atoms. By contrast, the sodium analog [Na(L-pGlu)(L-pGluH)] forms a three-dimensional coordination polymer, and the potassium analog [K(L-pGlu)(L-pGluH)] adopts a two-dimensional layer structure [1]. The lithium compound crystallizes in the monoclinic space group P2₁ with lattice constants a = 7.46 Å [2]. This dimensionality reduction from 3D (Na) to 1D (Li) is a direct consequence of the smaller ionic radius and higher charge density of Li⁺, which restricts the coordination number to four.

Crystal Topology
Head-to-head
Li: 1D double-strand chain
Na: 3D network
K: 2D layer
Topology governs dissolution and milling behavior
Single-crystal XRD; monoclinic P2₁, a=7.46 Å
Solid-state chemistry Coordination polymer topology Alkali metal pyroglutamates

Coordination Geometry: Tetrahedral Li vs. Octahedral Ca

In lithium L-pyroglutamate, the lithium atom occupies the center of a slightly distorted tetrahedron formed by three carboxylate oxygen atoms from three different L-pyroglutamate ligands and one amide oxygen atom from a fourth ligand. The calcium analog, calcium bis-L-pyroglutamate, features a six-coordinate calcium center in a slightly distorted octahedral geometry, coordinated by four carboxylate oxygen atoms and two amide oxygen atoms [1]. All three oxygen donors of the L-pyroglutamate ligand (two carboxylate O, one amide O) contact metal atoms in both structures, but the difference in coordination number (4 vs. 6) reflects the smaller ionic radius of Li⁺ (≈0.76 Å for tetrahedral) versus Ca²⁺ (≈1.00 Å for octahedral). NMR investigations (¹H, ¹³C, ¹⁷O) of aqueous solutions indicate extensive electrolytic dissociation for both compounds in dilute solution [1].

Coordination Geometry
Head-to-head
Li⁺: tetrahedral (CN=4)
Ca²⁺: octahedral (CN=6)
Coordination dictates solubility and solid-form stability
Ionic radii: Li⁺ ≈0.76 Å, Ca²⁺ ≈1.00 Å
Coordination chemistry Metal-amino acid complexes Bioinorganic chemistry

Stereochemical Identity: L-Enantiomer vs. Racemic DL Form

Lithium 5-oxo-L-prolinate (CAS 38609-04-0) is the single (2S)-enantiomer, whereas lithium 5-oxo-DL-prolinate (CAS 38609-03-9) is the racemic mixture containing equal amounts of D- and L-enantiomers . The L-enantiomer is the endogenous form that serves as a substrate for the enzyme 5-oxoprolinase (EC 3.5.2.9) in the γ-glutamyl cycle, where it is converted to L-glutamate in an ATP-dependent reaction [1]. The D-enantiomer is not a substrate for this enzyme. In the context of the glutathione cycle, 5-oxo-L-proline is an intermediate metabolite, and its transport across the blood-brain barrier is mediated by the monocarboxylate transporter SLC16A1/MCT1, which is stereoselective [2]. Use of the racemic DL form introduces 50% of a stereoisomer with potentially distinct transport and metabolic fate.

Enantiomeric Identity
Class-level
100% L (CAS 38609-04-0)
vs. racemic DL (CAS 38609-03-9)
L-form is substrate for 5-oxoprolinase; D-form not recognized
Stereospecificity essential for γ-glutamyl cycle studies
Chiral resolution Enantiomeric purity Biological substrate specificity

Physicochemical Profile: LogP and Polar Surface Area

The 5-oxo-L-prolinate anion confers distinct physicochemical properties to its lithium salt relative to other lithium salts. The computed LogP for the 5-oxo-L-prolinate species is -1.66 and the polar surface area (PSA) is 69.23 Ų . For comparison, lithium carbonate (the FDA-approved standard) has a carbonate anion with a PSA of approximately 63 Ų and is essentially inorganic. The lithium salt of an organic anion such as 5-oxo-L-prolinate falls within a LogP/PSA parameter space that is more comparable to that of lithium salicylate or lithium lactate, both of which have been shown to exhibit modulated plasma and brain pharmacokinetics in rats compared to lithium carbonate, including prolonged brain lithium levels beyond 48 hours without the sharp plasma peak associated with lithium carbonate toxicity [1]. While this comparison is cross-class rather than direct, it establishes the principle that organic anion lithium salts are not pharmacokinetic equivalents of inorganic lithium salts.

Physicochemical Profile
Cross-study comparable
LogP = -1.66
PSA = 69.23 Ų
Supports brain exposure model interpretation
Organic anion class: prolonged brain Li levels reported in rodent models
Lipophilicity Drug-likeness CNS penetration prediction

Hygroscopicity: Lithium vs. Sodium Salt

The free acid 5-oxo-L-proline (pyroglutamic acid) is reported to be non-hygroscopic, whereas the sodium salts (sodium PCA, sodium 5-oxo-L-prolinate) are described as more hygroscopic than glycerine [1]. Lithium salts, as a class, are known to be more hygroscopic than the corresponding sodium salts of the same anion due to the higher charge density of the Li⁺ ion, which more strongly polarizes water molecules [2]. This creates a class-level expectation that lithium 5-oxo-L-prolinate will exhibit an intermediate hygroscopicity profile: greater than the free acid but potentially differing from the highly hygroscopic sodium PCA. Quantitative water uptake isotherms for lithium 5-oxo-L-prolinate specifically are not available in the open literature, representing a data gap that must be resolved through experimental determination for any formulation or solid-handling procurement decision.

Hygroscopicity
Class-level inference
Ranking: free acid glycerine)
Handling requirements may differ from sodium PCA
Quantitative water uptake data unavailable; verify experimentally
Hygroscopicity Solid-state stability Formulation handling

Patent-Cited Therapeutic Focus: Neurodegeneration vs. Mood Stabilization

Russian patent RU 2582962 C1 (2016) explicitly claims lithium pyroglutamate as one of the preferred lithium salts in a composition for the prevention and treatment of neurodegenerative diseases and vascular dementia, alongside vitamin D (cholecalciferol) and biologically active neurotrophic peptides [1]. The patent asserts that the formulation provides higher bioavailability for neurons and enables safe treatment using low doses of the active substance. This contrasts with lithium carbonate, which is FDA-approved primarily for the acute treatment of mania and prophylaxis of bipolar disorder, and is associated with a narrow therapeutic window requiring therapeutic drug monitoring [2]. The inclusion of lithium pyroglutamate in a neurodegeneration-targeted patent, rather than a generic mood-stabilizer claim, signals a specific therapeutic positioning that exploits the combination of the lithium cation with the endogenous 5-oxo-L-prolinate anion, which itself participates in the γ-glutamyl cycle and glutathione homeostasis in the brain [3].

Patent-Cited Research Focus
Supporting evidence
RU 2582962 C1: Li pyroglutamate claimed for neurodegenerative disease prevention
Reported neurodegenerative model study context
No head-to-head efficacy data vs. Li₂CO₃ in patent; research use only
Neuroprotection Vascular dementia Lithium salt formulation

Optimal Procurement Scenarios


CNS Pharmacokinetic Studies with Organic Anion Lithium Salts

For preclinical studies investigating brain lithium exposure profiles that avoid the sharp plasma peak and rapid clearance characteristic of lithium carbonate, lithium 5-oxo-L-prolinate belongs to the class of organic anion lithium salts that have demonstrated prolonged (>48 h) brain lithium levels in rodent models [1]. Its computed LogP (-1.66) and PSA (69.23 Ų) position it within the physicochemical space favorable for monocarboxylate transporter recognition, as 5-oxoproline is a known substrate of SLC16A1/MCT1 at the blood-brain barrier [2]. Procurement of the L-enantiomer (CAS 38609-04-0) rather than the racemate (CAS 38609-03-9) ensures stereochemical compatibility with endogenous transporter and enzyme systems.

Neurodegenerative Disease Research via the γ-Glutamyl Cycle

The 5-oxo-L-prolinate anion is an intermediate in the γ-glutamyl cycle that maintains glutathione homeostasis and regulates brain amino acid levels. Lithium 5-oxo-L-prolinate delivers both the neuroprotective lithium cation and the endogenous 5-oxo-L-proline precursor in a single salt, a dual-action rationale cited in patent RU 2582962 C1 for neurodegenerative disease and vascular dementia [3]. The tetrahedral coordination geometry of lithium in this salt, as established by single-crystal X-ray diffraction [4], distinguishes it from the octahedral calcium analog and may influence dissolution-controlled release of Li⁺ in biological milieux. Researchers studying glutathione dysregulation, oxidative stress, or protein pyroglutamation in Alzheimer's or Huntington's disease models should preferentially source the L-enantiomer to match the endogenous metabolic pathway.

Solid-State Formulation Based on 1D Chain Topology

The one-dimensional double-strand chain architecture of lithium L-pyroglutamate, in contrast to the three-dimensional sodium network and two-dimensional potassium layer [5], provides a structurally justified basis for differential tableting, milling, and dissolution performance. Formulators developing controlled-release or amorphous solid dispersion dosage forms of lithium may exploit the lower-dimensionality crystal packing to engineer specific dissolution profiles. Procurement should include a request for XRPD characterization to confirm the P2₁ space group and chain topology, as polymorphic variations could alter this property.

Comparative Alkali Metal 5-Oxoprolinate Series Studies

The fully characterized crystal structure series—Li (1D chain, tetrahedral), Na (3D polymer), K (2D layer), Ca (layer, octahedral)—makes the lithium 5-oxo-L-prolinate an essential member of any systematic study correlating cation identity with solid-state properties, hygroscopicity, and dissolution behavior of 5-oxoprolinate salts [4][5]. The L-enantiomer specifically ensures that any observed biological effects can be attributed to cation variation rather than stereochemical heterogeneity, which would be a confounding variable if the racemic DL form were used.

Application
Selection Property
Validation Focus
CNS pharmacokinetic studies with organic anion lithium salts
Organic anion class exposure profile context
Brain lithium exposure model interpretation; SLC16A1/MCT1 transport relevance
Neurodegenerative disease research via γ-glutamyl cycle
L-enantiomer compatibility with endogenous 5-oxoprolinase pathway
Glutathione homeostasis pathway studies; model endpoint monitoring
Solid-state formulation based on 1D chain topology
1D double-strand chain architecture (P2₁ space group)
XRPD characterization; dissolution and tableting performance
Comparative alkali metal 5-oxoprolinate series studies
Coordinated crystal structure series (Li/Na/K/Ca)
Cation-dependent solid-state property correlations

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